molecular formula C19H38O3 B14662839 Nonanoic acid, 9-(nonyloxy)-, methyl ester CAS No. 39692-47-2

Nonanoic acid, 9-(nonyloxy)-, methyl ester

Cat. No.: B14662839
CAS No.: 39692-47-2
M. Wt: 314.5 g/mol
InChI Key: WXOJEHDBYMAPMU-UHFFFAOYSA-N
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Description

Nonanoic acid, 9-(nonyloxy)-, methyl ester is an organic compound with the molecular formula C19H38O3. It is a type of ester derived from nonanoic acid and nonanol. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a nonyloxy group attached to the nonanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanoic acid, 9-(nonyloxy)-, methyl ester can be synthesized through the esterification of nonanoic acid with nonanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid and alcohol together with a catalyst such as sulfuric acid or hydrochloric acid to form the ester and water .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of high-purity reactants and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 9-(nonyloxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid or nonanone derivatives.

    Reduction: Nonanol or other alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Nonanoic acid, 9-(nonyloxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonanoic acid, 9-(nonyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release nonanoic acid and nonanol, which can then participate in various biochemical pathways. The ester may also interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid, 9-(nonyloxy)-, methyl ester is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

39692-47-2

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 9-nonoxynonanoate

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-8-11-14-17-22-18-15-12-9-7-10-13-16-19(20)21-2/h3-18H2,1-2H3

InChI Key

WXOJEHDBYMAPMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCCCCCCCCC(=O)OC

Origin of Product

United States

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